molecular formula C13H14N2O5 B4497305 2-[(4,5-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]ACETIC ACID

2-[(4,5-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]ACETIC ACID

Cat. No.: B4497305
M. Wt: 278.26 g/mol
InChI Key: FDGYFRQJQJWYKH-UHFFFAOYSA-N
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Description

2-[(4,5-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]ACETIC ACID is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]ACETIC ACID typically involves the formation of the indole ring followed by the introduction of the formamido and acetic acid groups. Common synthetic routes include:

    Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.

    Bischler-Möhlau Indole Synthesis: This method involves the cyclization of an arylamine with an α-haloketone.

    Leimgruber-Batcho Indole Synthesis: This method involves the condensation of o-nitrotoluene with an aldehyde followed by reduction and cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[(4,5-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]ACETIC ACID has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,5-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]ACETIC ACID involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,5-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]ACETIC ACID is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[(4,5-dimethoxy-1H-indole-2-carbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c1-19-10-4-3-8-7(12(10)20-2)5-9(15-8)13(18)14-6-11(16)17/h3-5,15H,6H2,1-2H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGYFRQJQJWYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=C2)C(=O)NCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4,5-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]ACETIC ACID
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2-[(4,5-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]ACETIC ACID
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2-[(4,5-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]ACETIC ACID
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2-[(4,5-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]ACETIC ACID
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2-[(4,5-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]ACETIC ACID
Reactant of Route 6
2-[(4,5-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]ACETIC ACID

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